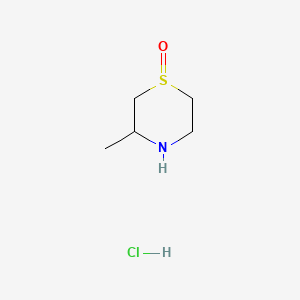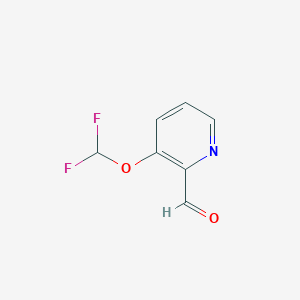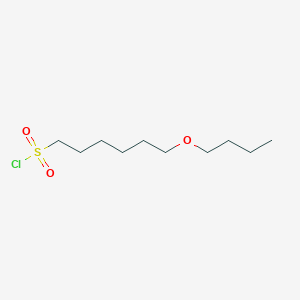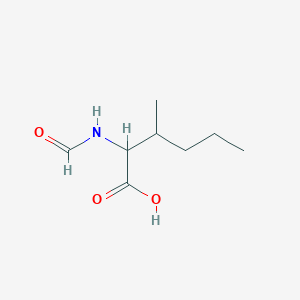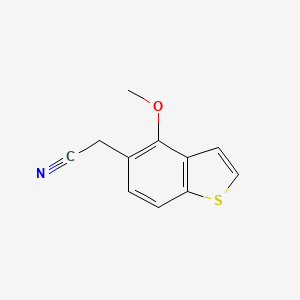![molecular formula C6H16N2O B13567070 O-[4-(Dimethylamino)butyl]hydroxylamine CAS No. 392235-43-7](/img/structure/B13567070.png)
O-[4-(Dimethylamino)butyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[4-(Dimethylamino)butyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Dimethylamino)butyl]hydroxylamine typically involves the alkylation of hydroxylamine with a suitable alkylating agent. One common method is the reaction of hydroxylamine with 4-(dimethylamino)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-[4-(Dimethylamino)butyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Amines.
Substitution: Alkylated or acylated hydroxylamines.
Wissenschaftliche Forschungsanwendungen
O-[4-(Dimethylamino)butyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving hydroxylamine derivatives.
Industry: The compound is used in the production of polymers and other materials, where it can act as a stabilizer or modifier.
Wirkmechanismus
The mechanism of action of O-[4-(Dimethylamino)butyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be useful in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-tert-Butylhydroxylamine: Similar in structure but with a tert-butyl group instead of the 4-(dimethylamino)butyl group.
O-(Diphenylphosphinyl)hydroxylamine: Contains a diphenylphosphinyl group, making it more sterically hindered.
Hydroxylamine-O-sulfonic acid: A more reactive derivative used in electrophilic amination reactions.
Uniqueness
O-[4-(Dimethylamino)butyl]hydroxylamine is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the dimethylamino group enhances its nucleophilicity and makes it a versatile reagent in organic synthesis. Additionally, its ability to form stable complexes with metal ions sets it apart from other hydroxylamines.
Eigenschaften
CAS-Nummer |
392235-43-7 |
|---|---|
Molekularformel |
C6H16N2O |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
O-[4-(dimethylamino)butyl]hydroxylamine |
InChI |
InChI=1S/C6H16N2O/c1-8(2)5-3-4-6-9-7/h3-7H2,1-2H3 |
InChI-Schlüssel |
AYMXHOSODFGBMX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


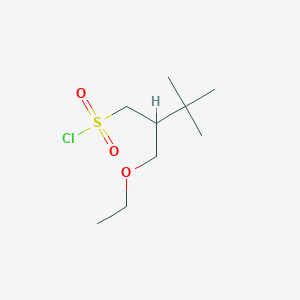
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)

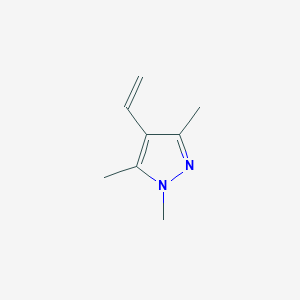
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
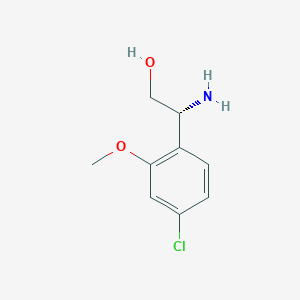
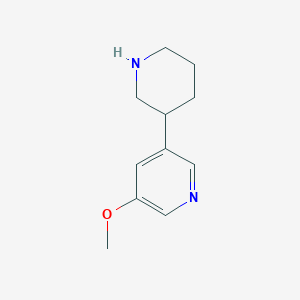
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
